molecular formula C23H27N3O2 B11334476 1-(2-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone

1-(2-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone

Cat. No.: B11334476
M. Wt: 377.5 g/mol
InChI Key: UIVLXBZFBFQIKV-UHFFFAOYSA-N
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Description

1-(2-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a benzodiazole ring, a pyrrolidine ring, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Dimethylphenoxy Group: This step involves the reaction of the benzodiazole intermediate with 3,5-dimethylphenol in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide.

    Final Coupling: The final step involves coupling the pyrrolidine intermediate with the benzodiazole intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole or pyrrolidine rings.

    Reduction: Reduced derivatives, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.

Scientific Research Applications

1-(2-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving benzodiazole derivatives.

    Industrial Applications: It can be used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. The dimethylphenoxy group can modulate the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one
  • 1-(2-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one
  • 1-(2-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one

Uniqueness

1-(2-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 3,5-dimethylphenoxy group enhances its stability and lipophilicity, while the benzodiazole and pyrrolidine rings contribute to its binding affinity and specificity for molecular targets.

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

1-[2-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C23H27N3O2/c1-16-13-17(2)15-19(14-16)28-12-11-26-21-8-5-4-7-20(21)24-23(26)22-9-6-10-25(22)18(3)27/h4-5,7-8,13-15,22H,6,9-12H2,1-3H3

InChI Key

UIVLXBZFBFQIKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4CCCN4C(=O)C)C

Origin of Product

United States

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